(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, commonly referred to as S-3-BAC-4-DCPB, is an organic compound that is used in the synthesis of various compounds and drugs. It is a versatile building block for organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
Sorption and Environmental Impact of Similar Compounds
Sorption to Soil and Organic Matter : Research by Werner et al. (2012) discusses the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and similar phenoxy herbicides to soil, organic matter, and minerals. This study could provide insights into how compounds like (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid interact with environmental matrices due to their structural similarities to herbicides like 2,4-D. The study emphasizes the relevance of soil organic matter and iron oxides as sorbents for these compounds Werner, D., Garratt, J., & Pigott, G. (2012). Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. Journal of Soils and Sediments, 13, 129-139.
Wastewater Treatment in the Pesticide Industry : Goodwin et al. (2018) explore treatment options for wastewater from the pesticide industry, which often contains toxic pollutants including 2,4-D and its derivatives. Understanding the treatment and removal mechanisms of such pollutants can be crucial for managing the environmental impact of structurally related compounds Goodwin, L., Carra, I., Campo, P., & Soares, A. (2018). Treatment options for reclaiming wastewater produced by the pesticide industry. Journal Name Not Provided..
Biomedical Applications of Related Compounds
- Biocatalyst Inhibition by Carboxylic Acids : Jarboe et al. (2013) review the inhibition effects of carboxylic acids on microbes, which is pertinent to the development of biorenewable chemicals. This review may offer insights into how carboxylic acid derivatives, like the compound , could interact with biological systems, potentially informing their use in biotechnological applications Jarboe, L., Royce, L. A., & Liu, P.-h. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4..
Chemical Synthesis and Functionalization
- Metathesis Reactions in Synthesis of β-Amino Acid Derivatives : Kiss et al. (2018) discuss the application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives. Given the structural nature of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, insights into metathesis reactions could be relevant for its synthesis or modification for specific applications Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018). Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives. Synthesis, 50, 3571-3588.
properties
IUPAC Name |
(3S)-4-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUUKADFJNOHW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138790 | |
Record name | (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid | |
CAS RN |
270063-51-9 | |
Record name | (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270063-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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